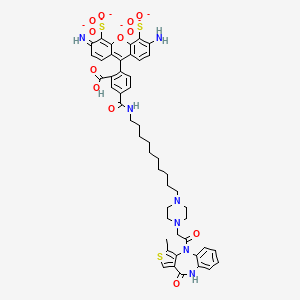
Alexa-488-telenzepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alexa-488-telenzepine is a synthetic organic compound that is primarily used as a fluorescence-labeled ligand. It is part of the Alexa Fluor dye family, known for their bright fluorescence and photostability. This compound is specifically designed for use in various biological and chemical applications, including imaging and flow cytometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alexa-488-telenzepine involves the conjugation of telenzepine, a muscarinic receptor antagonist, with the Alexa Fluor 488 dye. The Alexa Fluor 488 dye is typically activated using a tetrafluorophenyl (TFP) ester moiety, which reacts efficiently with primary amines of proteins to form stable dye-protein conjugates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The dye is often supplied in kits that include all necessary reagents and instructions for labeling proteins or other biomolecules .
Chemical Reactions Analysis
Types of Reactions: Alexa-488-telenzepine primarily undergoes conjugation reactions, where the dye is covalently attached to proteins or other biomolecules. This involves the formation of stable amide bonds between the dye and the target molecule.
Common Reagents and Conditions:
Reagents: Tetrafluorophenyl (TFP) ester of Alexa Fluor 488, primary amines (e.g., lysine residues in proteins), sodium bicarbonate.
Major Products: The major product of these reactions is the Alexa-488-labeled biomolecule, which retains the fluorescence properties of the Alexa Fluor 488 dye while being covalently attached to the target molecule.
Scientific Research Applications
Alexa-488-telenzepine is widely used in various scientific research fields due to its fluorescence properties:
Chemistry: Used in labeling and tracking chemical reactions and processes.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular structures and functions.
Medicine: Utilized in diagnostic assays and imaging to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and research
Mechanism of Action
The mechanism of action of Alexa-488-telenzepine involves its binding to muscarinic receptors, specifically the M1 and M2 subtypes. The fluorescence properties of the Alexa Fluor 488 dye allow for the visualization and tracking of the ligand-receptor interactions. The dye’s excitation and emission spectra are well-suited for use with common fluorescence detection equipment .
Similar Compounds:
Alexa Fluor 488: A widely used green-fluorescent dye with similar excitation and emission properties.
Fluorescein Isothiocyanate (FITC): Another green-fluorescent dye, but with lower photostability compared to Alexa Fluor 488.
Rhodamine: A red-fluorescent dye used in similar applications but with different spectral properties
Uniqueness: this compound stands out due to its combination of the muscarinic receptor antagonist telenzepine with the highly photostable and bright Alexa Fluor 488 dye. This makes it particularly useful for long-term imaging and tracking studies where photostability and brightness are crucial .
properties
Molecular Formula |
C49H51N7O12S3-6 |
|---|---|
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
2-[3-amino-6-imino-4,5-bis(trioxido-λ4-sulfanyl)xanthen-9-yl]-5-[10-[4-[2-(1-methyl-4-oxo-5H-thieno[3,4-b][1,5]benzodiazepin-10-yl)-2-oxoethyl]piperazin-1-yl]decylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C49H57N7O12S3/c1-29-42-35(28-69-29)48(59)53-38-12-8-9-13-39(38)56(42)40(57)27-55-24-22-54(23-25-55)21-11-7-5-3-2-4-6-10-20-52-47(58)30-14-15-31(34(26-30)49(60)61)41-32-16-18-36(50)45(70(62,63)64)43(32)68-44-33(41)17-19-37(51)46(44)71(65,66)67/h8-9,12-19,26,28,50,62-67H,2-7,10-11,20-25,27,51H2,1H3,(H,52,58)(H,53,59)(H,60,61)/p-6 |
InChI Key |
SRLBGILQMKQWSJ-UHFFFAOYSA-H |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)CCCCCCCCCCNC(=O)C5=CC(=C(C=C5)C6=C7C=CC(=N)C(=C7OC8=C6C=CC(=C8S([O-])([O-])[O-])N)S([O-])([O-])[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B10770620.png)
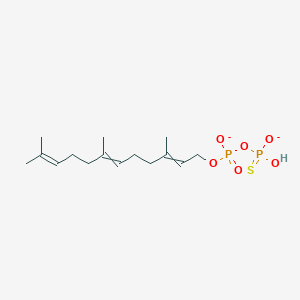
![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B10770633.png)
![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)
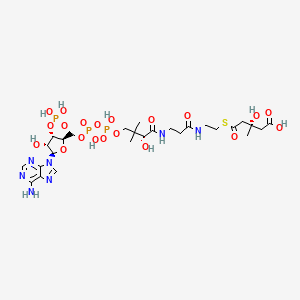

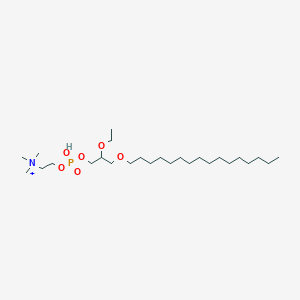
![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)

![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
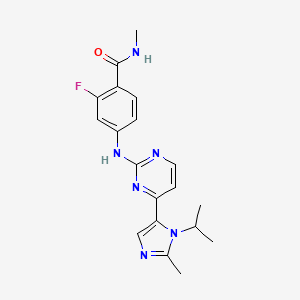
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)